molecular formula C19H20BrNO4 B3003384 N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide CAS No. 329778-45-2

N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

Cat. No.: B3003384
CAS No.: 329778-45-2
M. Wt: 406.276
InChI Key: OWCQUTVGQMKKEZ-UXBLZVDNSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H20BrNO4 and its molecular weight is 406.276. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-12-11-14(7-8-15(12)20)21-17(22)10-6-13-5-9-16(23-2)19(25-4)18(13)24-3/h5-11H,1-4H3,(H,21,22)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCQUTVGQMKKEZ-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including detailed findings from various studies, data tables summarizing key results, and insights into its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18BrNO3\text{C}_{16}\text{H}_{18}\text{Br}\text{N}\text{O}_{3}

This structure includes a brominated phenyl group and a methoxy-substituted phenyl group, which are critical for its biological activity.

In Vitro Studies

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, a study reported that derivatives similar to this compound exhibited significant antiproliferative activity. The compound showed IC50 values indicating its effectiveness in inhibiting cell growth across different cancer types.

Cell Line IC50 (µM) Reference
HCT-151.1
NCI-H4601.6
HeLa>10

The above table summarizes the cytotoxic effects observed in vitro. Notably, the compound demonstrated a higher potency against lung and colon cancer cell lines compared to cervical cancer cells.

The mechanism through which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells. In particular, it was noted that the compound inhibited colchicine binding to tubulin more effectively than some known anticancer agents .

In Vivo Studies

In vivo studies further corroborate the potential of this compound as an anticancer agent. Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings suggest that the compound not only inhibits tumor cell proliferation but may also affect tumor microenvironment interactions.

Antioxidant Properties

In addition to its anticancer effects, preliminary studies indicate that this compound possesses antioxidant properties. This is significant as oxidative stress is a contributing factor in cancer progression. The compound's ability to scavenge free radicals could provide an additional mechanism by which it exerts protective effects on normal cells during anticancer treatment .

Cytotoxicity in Normal Cells

The selectivity of this compound for cancer cells over normal cells is crucial for its therapeutic potential. Studies have shown that while it exhibits potent activity against cancer cell lines (e.g., Jurkat lymphoblastic cell line), it has a significantly higher IC50 value (>10 µM) in quiescent peripheral blood lymphocytes (PBL), indicating lower toxicity towards normal cells .

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